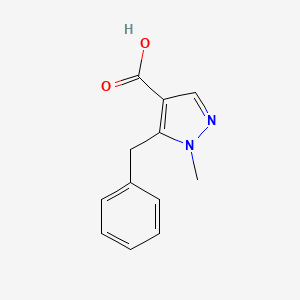
2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide is an organic compound with a complex structure that includes a fluorine atom, a hydroxymethyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:
Nitration and Reduction: Nitration of a fluorobenzene derivative followed by reduction to introduce the hydroxymethyl group.
Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.
Alkylation: Alkylation to attach the propan-2-yl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while nucleophilic substitution of the fluorine atom can yield various substituted benzene derivatives.
Scientific Research Applications
2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-(hydroxymethyl)benzene-1-sulfonamide: Lacks the propan-2-yl group.
5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide: Lacks the fluorine atom.
2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide: Lacks the hydroxymethyl group.
Uniqueness
2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
1482952-22-6 |
|---|---|
Molecular Formula |
C10H14FNO3S |
Molecular Weight |
247.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6264408.png)

